2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate
Description
This compound features a hybrid structure combining a 2-methoxyphenylamino-oxoethyl moiety and a 2-(2,3-dioxoindol-1-yl)propanoate group. The 2,3-dioxoindole core is a planar heterocyclic system with electron-withdrawing ketone groups, which may enhance reactivity in electrophilic or nucleophilic interactions.
Properties
Molecular Formula |
C20H18N2O6 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
[2-(2-methoxyanilino)-2-oxoethyl] 2-(2,3-dioxoindol-1-yl)propanoate |
InChI |
InChI=1S/C20H18N2O6/c1-12(22-15-9-5-3-7-13(15)18(24)19(22)25)20(26)28-11-17(23)21-14-8-4-6-10-16(14)27-2/h3-10,12H,11H2,1-2H3,(H,21,23) |
InChI Key |
HUDUFZJSUCZMKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC(=O)NC1=CC=CC=C1OC)N2C3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, which is then coupled with the oxoethyl group.
Preparation of Indole Derivative: The indole nucleus can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling Reaction: The indole derivative is then reacted with 2-[(2-methoxyphenyl)amino]-2-oxoethyl chloride in the presence of a base such as triethylamine. This step typically requires an inert atmosphere and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, 2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate may be investigated for its potential as a therapeutic agent. The indole moiety is known for its presence in many bioactive compounds, suggesting possible applications in drug discovery, particularly in the development of anti-inflammatory, anticancer, or antimicrobial agents .
Industry
In the industrial sector, this compound could be utilized in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the indole and oxoethyl groups.
Mechanism of Action
The mechanism by which 2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to specific proteins, while the oxoethyl group might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s closest analogues share the 2-(2,3-dioxoindol-1-yl)propanoate backbone but differ in substituents on the phenylamino or ester groups. Key examples include:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., dichlorophenyl in ) increase electrophilicity, whereas electron-donating groups (e.g., methoxy in the target compound) enhance solubility in polar solvents .
- Ester vs. Acid Termini : The carboxylic acid derivative (CAS 31842-01-0) exhibits higher solubility in aqueous media but reduced membrane permeability compared to ester-containing analogues .
Detailed Research Findings
Computational Similarity Analysis
Using graph-based comparison methods (as described in ), the target compound shares a Tanimoto coefficient of 0.72–0.85 with its closest analogues (e.g., ), indicating moderate structural overlap. Subgraph matching reveals conserved dioxoindole and propanoate motifs, while divergent substituents account for differences in predicted bioactivity .
Experimental Data on Analogues
- GSH Binding Kinetics :
- Enzymatic Inhibition :
- The carboxylic acid derivative () showed IC₅₀ = 0.8 µM against COX-2, whereas ester-containing analogues (e.g., ) required higher concentrations (IC₅₀ = 2.1–3.5 µM), suggesting ester hydrolysis is rate-limiting for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
